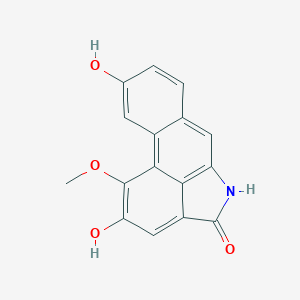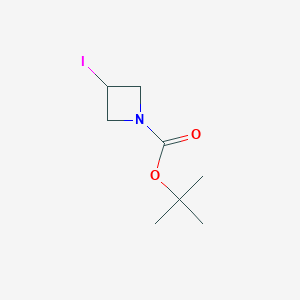
1-Boc-3-碘氮杂环丙烷
概述
描述
1-Boc-3-iodoazetidine is used as an organic chemical synthesis intermediate . It is light sensitive and incompatible with oxidizing agents .
Molecular Structure Analysis
The molecular structure of 1-Boc-3-iodoazetidine is characterized by its small, strained ring system, which significantly influences its reactivity and physical properties. The presence of the Boc group offers protection to the nitrogen atom, making it a versatile intermediate for further functionalization.Chemical Reactions Analysis
1-Boc-3-iodoazetidine is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .Physical And Chemical Properties Analysis
1-Boc-3-Iodoazetidine has a molecular formula of C8H14INO2 and an average mass of 283.107 Da . It is a clear colorless to pale yellow liquid .科学研究应用
Lithium Anode Protection in Lithium-Oxygen Batteries
1-Boc-3-iodoazetidine has been investigated as a redox mediator to enhance the stability and rechargeability of lithium-oxygen batteries . These batteries face challenges due to the “shuttle effect,” where lithium ions shuttle between the anode and cathode, leading to capacity loss. BIA forms an in situ protective layer on the lithium anode, mitigating this effect. The reaction between lithium metal and BIA results in the formation of lithium iodide (LiI) and lithium organometallic species.
Organic Synthesis Intermediate
1-Boc-3-iodoazetidine serves as an intermediate in organic chemical synthesis . Its unique structure makes it valuable for constructing more complex molecules. Researchers use it to introduce iodine functionality into various organic frameworks.
安全和危害
1-Boc-3-Iodoazetidine is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and release to the environment .
Relevant Papers A paper titled “Bifunctional 1‑Boc-3-Iodoazetidine Enhancing Lithium Anode Stability and Rechargeability of Lithium−Oxygen Batteries” discusses the use of 1-Boc-3-Iodoazetidine in enhancing the stability and rechargeability of lithium-oxygen batteries .
作用机制
Target of Action
1-Boc-3-iodoazetidine is an organic compound that is primarily used as a reactant and additive in the formation of a lithium anode protective layer . The primary target of this compound is the lithium metal, which it interacts with to form lithium iodide (LiI) and lithium-based organometallic .
Mode of Action
The mode of action of 1-Boc-3-iodoazetidine involves a reaction with lithium metal. This reaction results in the formation of lithium iodide and lithium-based organometallic . This process is part of an in situ lithium anode protection method designed to prevent the continuous loss of redox mediators in lithium-oxygen batteries .
Biochemical Pathways
Its reaction with lithium metal suggests that it plays a role in the electrochemical processes involved in battery operation .
Result of Action
The result of 1-Boc-3-iodoazetidine’s action is the formation of a protective layer on the lithium anode. This layer helps to enhance the stability and rechargeability of lithium-oxygen batteries .
Action Environment
The action of 1-Boc-3-iodoazetidine can be influenced by various environmental factors. For instance, it is light sensitive and incompatible with oxidizing agents . Its handling requires a well-ventilated place, suitable protective clothing, and non-sparking tools to prevent fire caused by electrostatic discharge steam .
属性
IUPAC Name |
tert-butyl 3-iodoazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14INO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDIKRMPZNLBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451431 | |
| Record name | 1-Boc-3-iodoazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-iodoazetidine | |
CAS RN |
254454-54-1 | |
| Record name | 1-Boc-3-iodoazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-iodoazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Boc-3-iodoazetidine (BIA) enhance the performance of lithium-oxygen batteries?
A1: BIA functions as both a redox mediator (RM) and an additive in lithium-oxygen batteries []. When BIA reacts with lithium metal, it forms lithium iodide (LiI) and lithium-based organometallic compounds []. LiI effectively lowers the charging overpotential, while the in-situ formed organometallic layer on the anode serves two crucial purposes. Firstly, it prevents further reduction of RMs by the lithium metal, mitigating the detrimental "shuttle effect" []. Secondly, this protective layer inhibits the formation of lithium dendrites, enhancing the battery's stability and cycle life [].
Q2: What are the advantages of using 1-Boc-3-iodoazetidine in lithium-oxygen batteries compared to conventional approaches?
A2: The use of BIA offers a unique in-situ method for anode protection in lithium-oxygen batteries []. Traditional approaches often involve physically separating the electrodes or employing external additives, which can add complexity and cost. BIA's dual functionality as both a RM and an anode-protecting agent simplifies the battery chemistry and results in significantly improved cycling performance, particularly at high current densities [].
Q3: Besides its application in batteries, what other synthetic applications does 1-Boc-3-iodoazetidine have?
A3: 1-Boc-3-iodoazetidine serves as a versatile building block in organic synthesis. For example, it can be utilized in copper-catalyzed coupling reactions with arylboronic acids to synthesize aryloxyazetidine derivatives [, ]. This reaction, catalyzed by CuI/L-proline, provides a valuable route to access a variety of azetidine derivatives, which are important structural motifs in medicinal chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


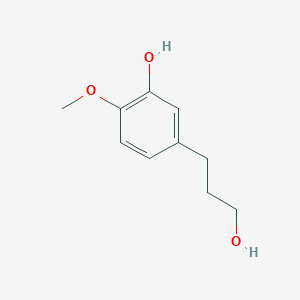
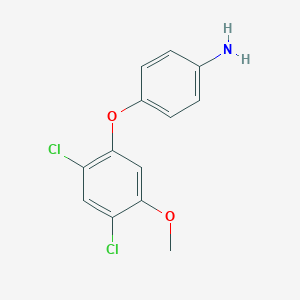
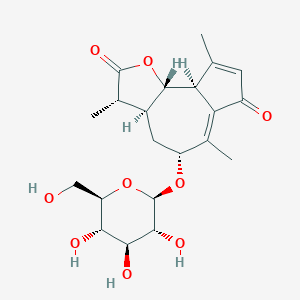


![6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B49073.png)
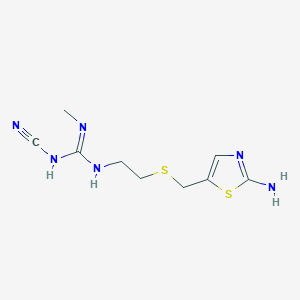
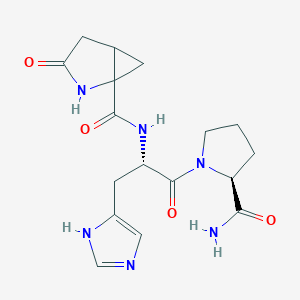



![4-[3-(4-Phenylphenyl)propyl]morpholine](/img/structure/B49089.png)
